molecular formula C6H6N2O4 B14906029 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B14906029
M. Wt: 170.12 g/mol
InChI Key: KIXLNKMWVZZCSD-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6N2O3 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions often include heating the mixture to reflux and maintaining an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-oxo derivatives, while reduction can produce dihydropyrimidine compounds with varying degrees of saturation.

Scientific Research Applications

4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition reduces the production of uric acid, which is beneficial in the treatment of gout and hyperuricemia.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at position 4 and carboxylic acid group at position 5 contribute to its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

4-hydroxy-2-methyl-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C6H6N2O4/c1-2-7-4(9)3(6(11)12)5(10)8-2/h1H3,(H,11,12)(H2,7,8,9,10)

InChI Key

KIXLNKMWVZZCSD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)C(=O)O)O

Origin of Product

United States

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